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molecular formula C9H9N3O3 B8314249 2-[(2-Hydroxyethyl)amino]-3-nitrobenzonitrile

2-[(2-Hydroxyethyl)amino]-3-nitrobenzonitrile

Cat. No. B8314249
M. Wt: 207.19 g/mol
InChI Key: ZVKUYUWFYVJHPO-UHFFFAOYSA-N
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Patent
US07645784B2

Procedure details

2-[(2-hydroxyethyl)amino]-3-nitrobenzonitrile was prepared starting from 2-chloro-3-nitrobenzonitrile [prepared as described in WO 97/38983] (0.89 g) according to the procedure described for the synthesis of 2-[(2-bromo-6-nitrophenyl)amino]ethanol. Yield 1.06 g (99 %). 1H NMR (400 MHz, CD3CN) δ ppm: 3.00 (t, J=4.8 Hz, 1H), 3.68 (q, J=4.7 Hz, 2H), 3.81 (m, 2H), 6.70 (dd, J=8.6, 7.6 Hz, 1H), 7.75 (dd, J=7.6, 1.5 Hz, 1H), 8.28 (dd, J=8.6, 2.0 Hz, 1H), 8.41 (bs, 1H).
Quantity
0.89 g
Type
reactant
Reaction Step One
Name
2-[(2-bromo-6-nitrophenyl)amino]ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].BrC1C=CC=C([N+]([O-])=O)C=1[NH:23][CH2:24][CH2:25][OH:26]>>[OH:26][CH2:25][CH2:24][NH:23][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
0.89 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC=C1[N+](=O)[O-]
Step Two
Name
2-[(2-bromo-6-nitrophenyl)amino]ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])NCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCNC1=C(C#N)C=CC=C1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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